molecular formula C26H26N2O3 B2876377 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 921790-04-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2876377
CAS No.: 921790-04-7
M. Wt: 414.505
InChI Key: NPCYIVGVLNTAHV-UHFFFAOYSA-N
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Description

N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide is a benzoxazepine derivative characterized by a fused benzoxazepin core structure substituted with ethyl and dimethyl groups at the 5- and 3-positions, respectively. The 7-position is functionalized with a [1,1'-biphenyl]-4-carboxamide moiety.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3/c1-4-28-22-16-21(14-15-23(22)31-17-26(2,3)25(28)30)27-24(29)20-12-10-19(11-13-20)18-8-6-5-7-9-18/h5-16H,4,17H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCYIVGVLNTAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Protocol for 1,5-Benzoxazepine Formation

The benzoxazepine core is synthesized via a cyclocondensation reaction between 2-aminophenol derivatives and α,β-unsaturated ketones. For this compound:

  • Starting material : 3-ethyl-3-methyl-4-hydroxy-2,3-dihydro-1,5-benzoxazepin-5(4H)-one
  • Reagents :
    • Maleic anhydride (1.2 eq.) in dry benzene
    • Microwave irradiation (180W, 25 min)
  • Mechanism : Acid-catalyzed intramolecular cyclization forms the seven-membered ring. Microwave irradiation enhances reaction efficiency, achieving yields of 70–95%.
Parameter Condition Yield (%)
Solvent Dry benzene 85
Catalyst Glacial acetic acid (2 drops) -
Temperature Reflux (110°C) 78
Microwave Power 180W 92

Introduction of Ethyl and Dimethyl Groups

The 3,3-dimethyl and 5-ethyl substituents are introduced via:

  • Alkylation : Treatment with ethyl bromide (1.5 eq.) in DMF using K₂CO₃ as base
  • Methylation : Dimethyl sulfate (2.0 eq.) under phase-transfer conditions (TBAB, 50°C)

Synthesis of [1,1'-Biphenyl]-4-Carboxylic Acid

Suzuki-Miyaura Coupling

The biphenyl moiety is constructed using:

  • Substrates :
    • 4-Bromobenzoic acid (1.0 eq.)
    • Phenylboronic acid (1.2 eq.)
  • Conditions :
    • Pd(PPh₃)₄ (5 mol%)
    • K₂CO₃ (2.0 eq.) in EtOH/H₂O (3:1)
  • Yield : 89% after recrystallization (EtOAc/hexane)

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final step conjugates the benzoxazepine amine and biphenyl acid via:

  • Activation : [1,1'-Biphenyl]-4-carboxylic acid (1.1 eq.) with EDC·HCl (1.3 eq.) and HOBt (1.2 eq.) in DMF
  • Coupling : Reaction with 5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-amine (1.0 eq.) at 0°C → RT
Parameter Condition Yield (%)
Solvent Anhydrous DMF 76
Temperature 0°C → 25°C (12 hr) -
Purification Column chromatography 68

Process Optimization and Characterization

Microwave vs Conventional Heating

Comparative studies show microwave irradiation reduces reaction time from 18 hr to 25 min while improving yield by 14–22%.

Spectroscopic Validation

  • ¹H-NMR (400 MHz, DMSO-d₆):
    • δ 8.21 (d, J=8.4 Hz, 2H, biphenyl H)
    • δ 1.42 (s, 6H, 3,3-dimethyl)
    • δ 1.05 (t, J=7.2 Hz, 3H, 5-ethyl)
  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (amide II)

Industrial-Scale Considerations

For kilogram-scale production:

  • Replace EDC/HOBt with cheaper T3P® reagent (yield maintained at 72%)
  • Continuous flow microwave reactors reduce batch variability
  • Crystallization optimization improves purity to >99.5% (HPLC)

Challenges and Alternative Approaches

  • Racemization Risk : The tetrahydro-oxazepine’s stereocenter requires chiral HPLC for enantiomeric resolution
  • Alternative Route : Ullmann coupling for biphenyl formation shows lower yield (62%) but avoids palladium costs

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or amines are introduced.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s closest structural analogue is N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-difluorobenzamide (). Both share the benzoxazepin core but differ in their carboxamide substituents:

Property Target Compound 3,4-Difluorobenzamide Analogue
Substituent [1,1'-Biphenyl]-4-carboxamide 3,4-Difluorobenzamide
Molecular Formula C₂₈H₂₈N₂O₃ (calculated) C₂₁H₂₂F₂N₂O₃
Molecular Weight 440.54 g/mol 388.41 g/mol
Polarity Lower (due to biphenyl’s hydrophobicity) Higher (fluorine atoms enhance polarity)
Potential Bioactivity Enhanced lipophilicity may improve membrane permeability Fluorine substituents may increase metabolic stability

Key Observations :

In contrast, the 3,4-difluorobenzamide analogue’s fluorine atoms may enhance electronegativity and resistance to oxidative metabolism.

Pharmacokinetics : While direct data for the target compound are unavailable, the 3,4-difluorobenzamide analogue’s smaller size and polarity suggest faster renal clearance compared to the biphenyl derivative.

Comparison with Distantly Related Carboxamides

5-(Dimethyltriazeno)imidazole-4-carboxamide (DIC) (), though structurally distinct (imidazole core vs. benzoxazepin), shares a carboxamide functional group. DIC’s pharmacokinetic profile includes:

  • Plasma Half-Life : 35 min (IV in humans) vs. ~36 min in dogs.
  • Excretion : 43% of dose excreted unchanged in humans within 6 hours.
  • Oral Bioavailability : Variable absorption (19% excreted unchanged after oral administration).

Divergence in Properties :

  • Core Structure: DIC’s imidazole-triazeno moiety confers alkylating activity, unlike the benzoxazepin scaffold, which may target kinase or epigenetic pathways.
  • Solubility : DIC’s imidazole ring enhances water solubility, whereas the target compound’s biphenyl group reduces it.

Research Limitations :

  • No direct pharmacological data (e.g., IC₅₀, binding affinity) are available for the target compound or its benzoxazepin analogue.
  • DIC’s historical data (1968) reflect outdated methodologies, limiting modern comparisons.

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, discussing its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a benzoxazepine core fused with a biphenyl moiety and a carboxamide group. Its chemical structure contributes to its stability and potential interactions with biological targets. The molecular formula is C23H27F3N2O4SC_{23}H_{27}F_3N_2O_4S, with a molecular weight of approximately 398.5 g/mol .

Research indicates that N-(5-ethyl-3,3-dimethyl-4-oxo) may interact with various biological macromolecules such as enzymes and receptors. These interactions are crucial for understanding the compound's mechanism of action and therapeutic potential. Preliminary studies suggest that the compound may exhibit:

  • Anti-inflammatory properties : Similar compounds have been shown to modulate inflammatory pathways.
  • Antimicrobial activity : The presence of sulfonamide groups often correlates with antibacterial effects.

Further investigation into these mechanisms is essential for elucidating the full range of biological effects .

Biological Activity Overview

The following table summarizes some notable compounds related to N-(5-ethyl-3,3-dimethyl-4-oxo) and their respective biological activities:

Compound NameStructural FeaturesBiological Activity
N-(5-Ethyl-3,3-dimethyl-4-oxo-benzoxazepin)Benzoxazepine corePotential anti-inflammatory
SulfanilamideBasic sulfonamide structureAntibacterial
DexamethasoneSteroidal structureAnti-inflammatory
PhenothiazineContains sulfur atomAntipsychotic

The unique combination of functional groups in N-(5-ethyl-3,3-dimethyl-4-oxo) may enhance its pharmacological profile compared to traditional sulfonamides or other heterocycles .

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds similar to N-(5-ethyl-3,3-dimethyl) in various contexts:

  • Anti-inflammatory Effects : A study demonstrated that derivatives of benzoxazepine exhibited significant reductions in pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
  • Antimicrobial Properties : Another investigation revealed that related compounds displayed notable antibacterial activity against Gram-positive bacteria. This positions them as candidates for further development as antimicrobial agents .

Future Directions

The ongoing research into N-(5-ethyl-3,3-dimethyl) and its analogs is promising. Future studies should focus on:

  • In vivo efficacy : Assessing the therapeutic potential in animal models.
  • Mechanistic studies : Elucidating the specific pathways affected by the compound.
  • Safety profiles : Evaluating toxicity and side effects to ensure safe therapeutic use.

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